REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:14][CH3:15])[C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7].Cl.Cl[CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CCOC(C)=O>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:10]=[C:11]([O:14][CH3:15])[C:12]([O:13][CH2:18][CH2:19][N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[C:3]([O:2][CH3:1])[CH:4]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)OC)C=C(C1O)OC
|
Name
|
|
Quantity
|
3.99 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCOCC1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 60 C under N2 for 30 h
|
Duration
|
30 h
|
Type
|
WASH
|
Details
|
washed with H20 (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
back extracted the aqueous phase
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C(=C1)OC)OCCN1CCOCC1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |